2-Phenylethene-1,1-diol
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Overview
Description
2-Phenylethene-1,1-diol is an organic compound characterized by the presence of a phenyl group attached to a two-carbon chain with two hydroxyl groups. This compound is also known as 1-phenylethane-1,2-diol and is a type of vicinal diol, which means it has two hydroxyl groups on adjacent carbon atoms. It is a significant compound in organic chemistry due to its versatile reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethene-1,1-diol can be achieved through several methods. One common approach involves the reduction of α-hydroxy ketones. For example, the reduction of α-hydroxy acetophenone using biocatalysts such as Candida magnolia carbonyl reductase (CMCR) with glucose dehydrogenase (GDH) from Bacillus subtilis can yield this compound with high enantiomeric excess . The reaction conditions typically involve a pH of 6 and a reaction time of 16 hours.
Industrial Production Methods
Industrial production of this compound often involves the use of chemical reduction methods. For instance, the reduction of styrene oxide using hydrogen in the presence of a palladium catalyst can produce this compound. This method is advantageous due to its high yield and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethene-1,1-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using periodic acid to form phenylacetaldehyde.
Reduction: It can be reduced to form phenylethanol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Periodic acid is commonly used for the oxidation of this compound.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction reactions.
Substitution: Various reagents such as halogens and acids can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylacetaldehyde
Reduction: Phenylethanol
Substitution: Depending on the reagent used, different substituted products can be formed.
Scientific Research Applications
2-Phenylethene-1,1-diol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 2-Phenylethene-1,1-diol involves its reactivity with various reagents. For example, during oxidation with periodic acid, the compound forms a cyclic periodate ester intermediate, which then decomposes to form the final oxidation product . The phenyl group in the compound enhances the stability of the intermediate and increases the rate of the reaction.
Comparison with Similar Compounds
2-Phenylethene-1,1-diol can be compared with other similar compounds such as 1-phenylethane-1,2-diol and styrene glycol.
1-Phenylethane-1,2-diol: This compound is similar in structure but differs in the position of the hydroxyl groups.
Styrene Glycol: This compound is another vicinal diol with similar reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique reactivity and ability to undergo multiple types of chemical reactions make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
144676-19-7 |
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Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-phenylethene-1,1-diol |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-6,9-10H |
InChI Key |
BKUZZZJNRDDTRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(O)O |
Origin of Product |
United States |
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